molecular formula C21H16ClFN4O2 B2632087 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile CAS No. 903586-35-6

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile

Cat. No. B2632087
M. Wt: 410.83
InChI Key: NSYKNQCYJSCKIG-UHFFFAOYSA-N
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Description

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile, also known as CBP-307, is a novel drug compound that has gained significant attention in the scientific research community. This compound belongs to the class of piperazine derivatives and has shown promising results in various preclinical studies.

Scientific Research Applications

Dopamine Receptor Selective Ligands

A study by Tietze et al. (2006) synthesized two fluoroethoxy-substituted derivatives as analogs of a selective dopamine D4 receptor ligand. These compounds showed significant selectivity for the D4 receptor over the D2 receptor and were evaluated for their potential as positron emission tomography (PET) imaging probes for the dopamine D4 receptor (Tietze et al., 2006).

Serotonin Receptor Antagonists

Mahesh et al. (2004) reported on the microwave-assisted synthesis of a new class of serotonin 5-HT3 receptor antagonists, demonstrating the potential therapeutic applications of these compounds in treating conditions mediated by the 5-HT3 receptor (Mahesh et al., 2004).

Molecular Docking and Synthesis

Balaraju et al. (2019) highlighted the synthesis of novel piperazine-1-yl-1H-indazole derivatives, including structural analysis and docking studies. These compounds play a significant role in medicinal chemistry, suggesting applications in drug development and receptor interaction studies (Balaraju et al., 2019).

Antimicrobial and Antitumor Activities

  • Sanjeevarayappa et al. (2015) synthesized a compound through a condensation reaction, which was further characterized and evaluated for its antimicrobial and anthelmintic activity. This study contributes to the exploration of new compounds for potential therapeutic applications in treating infections (Sanjeevarayappa et al., 2015).
  • Another research by Ding et al. (2016) focused on the green synthesis of novel 1,2,4-triazole Schiff bases, showing significant inhibitory activity against tumor cells, indicating their potential in cancer therapy (Ding et al., 2016).

properties

IUPAC Name

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O2/c22-15-7-5-14(6-8-15)20(28)26-9-11-27(12-10-26)21-18(13-24)25-19(29-21)16-3-1-2-4-17(16)23/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYKNQCYJSCKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3F)C#N)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

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